Cas no 887214-02-0 (1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic compound featuring a quinolin-4-one core modified with ethyl, fluoro, and 4-ethylpiperazinyl substituents, along with a 4-methylbenzenesulfonyl group. This configuration imparts potential pharmacological relevance, particularly in kinase inhibition or receptor modulation due to its electron-rich and sterically defined framework. The ethylpiperazine moiety enhances solubility and bioavailability, while the fluoro substitution improves metabolic stability. The tosyl group may contribute to selective binding interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research for targeted therapeutic development.
1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one structure
887214-02-0 structure
Product name:1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS No:887214-02-0
MF:C24H28FN3O3S
MW:457.560828208923
CID:5765195
PubChem ID:16807381

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 887214-02-0
    • 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinolin-4(1H)-one
    • 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • CCG-167147
    • F1609-0555
    • AKOS001916960
    • 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
    • 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • Inchi: 1S/C24H28FN3O3S/c1-4-26-10-12-28(13-11-26)22-15-21-19(14-20(22)25)24(29)23(16-27(21)5-2)32(30,31)18-8-6-17(3)7-9-18/h6-9,14-16H,4-5,10-13H2,1-3H3
    • InChI Key: RVBQHVZMVNCFQQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(C1=CN(CC)C2C(C1=O)=CC(=C(C=2)N1CCN(CC)CC1)F)(=O)=O

Computed Properties

  • Exact Mass: 457.18354110g/mol
  • Monoisotopic Mass: 457.18354110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 811
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 69.3Ų

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1609-0555-2μmol
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
887214-02-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1609-0555-15mg
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
887214-02-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1609-0555-2mg
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
887214-02-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1609-0555-5mg
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
887214-02-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1609-0555-5μmol
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
887214-02-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1609-0555-10μmol
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
887214-02-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1609-0555-4mg
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
887214-02-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1609-0555-3mg
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
887214-02-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1609-0555-10mg
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
887214-02-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1609-0555-1mg
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
887214-02-0 90%+
1mg
$54.0 2023-05-17

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Related Literature

Additional information on 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Comprehensive Analysis of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 887214-02-0)

The compound 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 887214-02-0) is a highly specialized quinolin-4-one derivative with significant potential in pharmaceutical research. Its unique structural features, including the ethylpiperazine and fluoro substituents, make it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific biological pathways, given its sulfonyl and dihydroquinolin moieties.

In recent years, the demand for novel heterocyclic compounds like 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has surged due to their versatility in medicinal chemistry. This compound's CAS No. 887214-02-0 is frequently searched in academic databases and patent filings, reflecting its relevance in kinase inhibition and receptor modulation studies. Its fluorinated structure aligns with current trends in drug design, where fluoro-substituted molecules are prized for their enhanced bioavailability and metabolic stability.

The synthesis of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multi-step organic reactions, including sulfonylation and piperazine incorporation. These processes are optimized for yield and purity, ensuring the compound meets rigorous standards for preclinical testing. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its structural integrity, a critical step given the growing emphasis on quality-by-design (QbD) in pharmaceutical manufacturing.

From a therapeutic perspective, this quinolin-4-one derivative is being explored for its potential in central nervous system (CNS) disorders and inflammatory conditions. Its ethylpiperazine moiety may contribute to improved blood-brain barrier penetration, a key factor in CNS drug development. Additionally, the methylbenzenesulfonyl group could enhance binding affinity to specific protein targets, making it a candidate for structure-activity relationship (SAR) studies.

The compound's CAS No. 887214-02-0 is also associated with patent applications highlighting its utility in combinatorial chemistry libraries. As the pharmaceutical industry shifts toward AI-driven drug discovery, molecules like 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one are increasingly valuable for virtual screening and molecular docking simulations. This aligns with the broader trend of integrating computational chemistry with experimental validation.

Environmental and regulatory considerations are paramount when working with such compounds. While 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP). Researchers must ensure proper waste disposal and minimize exposure, reflecting the industry's commitment to green chemistry principles.

In conclusion, 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 887214-02-0) represents a compelling case study in modern drug development. Its structural complexity and functional diversity position it as a promising scaffold for future therapeutics, particularly in areas like precision medicine and targeted therapy. As scientific inquiry advances, this compound will likely remain a focal point for innovation in medicinal chemistry and pharmacology.

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